2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-27-18-11-9-16(10-12-18)20-14-21-19-7-3-4-8-22(19)28-23(26(21)25-20)17-6-5-13-24-15-17/h3-13,15,21,23H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTNLUTUWKLVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of pyrazole and oxazine rings. Common methods include:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Formation of the Oxazine Ring : Cyclization reactions involving phenolic compounds and amines in the presence of aldehydes are used to synthesize the oxazine ring.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, particularly in the realms of anticancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
- In vivo Studies : Animal models have demonstrated that this compound can reduce tumor growth significantly compared to controls, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating cytokine release. It has been reported to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture studies, indicating a potential mechanism for its use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer progression and inflammation. For example, it has been noted for its inhibitory effects on xanthine oxidase and other relevant enzymes .
- Receptor Modulation : Its heterocyclic structure allows it to bind effectively to various receptors, altering their activity and influencing downstream signaling pathways critical for cell survival and proliferation .
Case Studies
Several case studies have documented the efficacy of this compound in different biological contexts:
- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 values < 10 µM), coupled with increased apoptosis markers .
- Inflammatory Response : In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound led to a marked decrease in inflammatory markers compared to untreated controls .
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Key areas of research include:
- Anti-inflammatory Activity : Studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Preliminary evaluations indicate that this compound could be effective against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The structural features of this compound allow it to interact with molecular targets associated with cancer cell proliferation and survival. Research is ongoing to evaluate its efficacy in inhibiting cancer cell lines.
Biological Research
The heterocyclic nature of the compound enables it to serve as a valuable tool in biological assays:
- Enzyme Inhibition Studies : The compound's ability to bind to enzyme active sites is being explored to identify its role as an enzyme inhibitor, which could lead to novel therapeutic strategies for diseases involving enzyme dysregulation.
- Receptor Modulation : Research is focused on how this compound may modulate receptor activity, influencing various signaling pathways critical in cellular functions.
Materials Science Applications
Due to its unique chemical structure, the compound is also being explored for applications in materials science:
- Synthesis of New Materials : The compound can act as a building block for synthesizing more complex materials, such as polymers and dyes. Its structural properties may contribute to enhanced performance characteristics in these applications.
Case Study 1: Anticancer Activity
A study conducted on derivatives of heterocyclic compounds similar to 2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of apoptotic pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated that several derivatives exhibited potent antimicrobial activity comparable to standard antibiotics .
Preparation Methods
Synthesis of the Pyrazolo-Oxazine Core
The core structure is synthesized from 1-phenyl-3-(pyridin-3-yl)-5-pyrazolone (1 ), which undergoes bromination at the 4-position using N-bromosuccinimide (NBS) in aqueous oxone to yield 4-bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one (2 ). Cyclization is achieved by treating 2 with ethoxy-substituted benzaldehyde derivatives in the presence of chitosan, a biodegradable catalyst, to form the dihydrobenzooxazine ring (Table 1).
Table 1: Cyclization Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Chitosan | Dioxane | 80 | 87 |
| K2CO3 | DMF | 100 | 68 |
| No catalyst | Ethanol | 70 | 42 |
The use of chitosan improves reaction efficiency (87% yield) compared to traditional bases like K2CO3 (68%).
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl substituent is introduced via a Ullmann-type coupling between the brominated intermediate 2 and 4-ethoxyphenylboronic acid. Palladium(II) acetate and XPhos ligand facilitate this reaction in a toluene/water biphasic system, achieving 78% yield (Scheme 1).
Scheme 1:
$$ \text{4-Bromo intermediate} + \text{4-Ethoxyphenylboronic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{XPhos}} \text{2-(4-Ethoxyphenyl) derivative} $$
Alternative methods include nucleophilic aromatic substitution using 4-ethoxyphenoxide under microwave irradiation (65% yield, 150°C, 30 min).
Functionalization with Pyridin-3-yl
The pyridin-3-yl group is installed via Suzuki-Miyaura coupling using 3-pyridinylboronic acid. Optimization studies reveal that Pd(dppf)Cl2 in dimethylacetamide (DMA) at 110°C provides the highest regioselectivity (Table 2).
Table 2: Coupling Conditions for Pyridin-3-yl Attachment
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl2 | DMA | 110 | 82 |
| Pd(PPh3)4 | THF | 80 | 57 |
| PdCl2(AmPhos) | DME | 90 | 71 |
Optimization Strategies
Green Chemistry Approaches
Chitosan-catalyzed reactions reduce reliance on toxic solvents, improving atom economy by 15–20% compared to classical methods. For example, cyclization in dioxane with chitosan achieves 87% yield versus 68% with K2CO3 in DMF.
Protecting Group Strategies
Boc-protection of amines (e.g., pyridin-3-ylmethanamine) prevents side reactions during coupling steps. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free amine with >95% efficiency.
Characterization and Analytical Data
The final compound is characterized by:
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., pyrazole proton signals at δ 6.5–7.5 ppm) and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
Methodological Tip : Use deuterated DMSO for NMR to resolve aromatic proton splitting .
How can reaction conditions be optimized to improve the yield of the target compound?
Q. Advanced
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to ethanol .
- Catalyst Screening : Triethylamine improves pyrazoline-aldehyde condensation efficiency by neutralizing HCl byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours thermally) while maintaining >80% yield .
Data-Driven Approach : Design a factorial experiment varying temperature (80–120°C), solvent polarity, and catalyst load .
How do structural modifications at specific positions alter the compound’s biological activity?
Q. Advanced
- Position 5 (Pyridinyl Group) : Replacing pyridin-3-yl with thiophen-3-yl (as in ) reduces kinase inhibition but enhances antimicrobial activity .
- Position 2 (Ethoxyphenyl) : Fluorine substitution (e.g., 4-fluorophenyl) increases metabolic stability but may reduce solubility .
SAR Strategy : Compare analogs via in vitro assays (e.g., IC50 values) and correlate with substituent Hammett parameters .
What computational methods are used to predict the bioavailability and drug-likeness of this compound?
Q. Advanced
- Lipinski/Vever Rules : Calculate molecular weight (<500), logP (<5), hydrogen bond donors/acceptors, and polar surface area (<140 Ų) .
- ADMET Prediction : Use SwissADME or QikProp to estimate CYP450 interactions and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to assess conformational stability .
Contradiction Note : While Lipinski compliance is confirmed , experimental logP may deviate due to the pyridine’s hydrophilicity.
How can contradictory data in biological assays be analyzed and resolved?
Q. Advanced
- Standardized Assays : Replicate IC50 measurements under controlled conditions (e.g., ATP concentration in kinase assays) .
- Structural Analog Comparison : Use ’s table to isolate substituent effects (e.g., 4-fluorophenyl vs. 4-methylphenyl analogs) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers caused by assay variability .
What strategies are employed to elucidate the reaction mechanisms involved in the compound’s synthesis?
Q. Advanced
- Kinetic Profiling : Track intermediate formation via in situ FTIR or HPLC to identify rate-limiting steps (e.g., chalcone vs. pyrazoline formation) .
- Isotopic Labeling : Use 15N-labeled hydrazine to confirm pyrazoline ring closure pathways .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map transition states during oxazine cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
